molecular formula C16H22N6O3S2 B2706957 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203173-16-3

1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Katalognummer: B2706957
CAS-Nummer: 1203173-16-3
Molekulargewicht: 410.51
InChI-Schlüssel: WJCVVMCSXVPAQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H22N6O3S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S2/c23-16(20-13-14-3-1-11-26-14)19-6-12-27(24,25)22-9-7-21(8-10-22)15-17-4-2-5-18-15/h1-5,11H,6-10,12-13H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCVVMCSXVPAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. Its structure includes a pyrimidine ring, a piperazine moiety, and a sulfonyl group, which contribute to its biological activity. This article reviews the compound's synthesis, biological activities, and potential therapeutic implications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring: Reaction of ethylenediamine with dihaloalkanes.
  • Sulfonation: Introduction of the sulfonyl group using reagents such as sulfur trioxide.
  • Coupling Reactions: Final assembly of the pyrimidine and thiophene components through coupling reactions under controlled conditions.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity . For instance, derivatives have shown antiproliferative effects against various cancer cell lines, including melanoma and renal cancer. The mechanism often involves the inhibition of specific kinases associated with cell growth and proliferation.

Compound Cell Line IC50 (μM) Activity
1Melanoma15.5Antiproliferative
2Renal Cancer22.3Antiproliferative
3Breast Cancer18.7Antiproliferative

Antimicrobial Activity

Some studies have suggested that similar urea derivatives possess antimicrobial properties, affecting both bacterial and fungal strains. The presence of the pyrimidine ring enhances these effects by interacting with microbial enzymes.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing potential in modulating pathways involved in inflammation, although specific results are still under investigation.

Case Studies

  • Study on Anticancer Activity:
    A study published in Journal of Medicinal Chemistry evaluated a series of urea derivatives similar to our compound against various cancer cell lines. The results indicated that compounds with a piperazine moiety showed enhanced activity against leukemia cells, with IC50 values ranging from 10 to 30 μM .
  • Antimicrobial Evaluation:
    Another investigation focused on the antimicrobial properties of thiourea derivatives, where compounds structurally related to our target exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum efficacy .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea is C16H22N6O3S2, with a molecular weight of approximately 410.51 g/mol. The structure features a piperazine ring, pyrimidine moiety, and thiophene group, which are known to contribute to the biological activity of the compound.

Case Studies

  • In Vitro Studies : A study conducted by Ajeesh Kumar et al. (2016) synthesized a series of urea derivatives, including compounds related to 1-(2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-ylmethyl)urea. These derivatives demonstrated significant antiproliferative activity against the HeLa cell line, suggesting their potential as leads for new anticancer drugs .
  • Antiproliferative Activity : Mallesha et al. (2012) investigated new derivatives of pyrido[1,2-a]pyrimidin compounds and found promising results against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds as anticancer agents .

In addition to its anticancer properties, this compound may also exhibit other biological activities:

Antimicrobial Properties

Research has indicated that related compounds possess antimicrobial activity. For example, derivatives with similar structures were tested for antibacterial and antifungal properties against clinical strains, showing varying degrees of effectiveness depending on their chemical structure .

Research Findings Summary

Application AreaFindingsReferences
Anticancer ActivitySignificant antiproliferative effects on HeLa cellsAjeesh Kumar et al., 2016
Antiproliferative MechanismInduction of apoptosis and disruption of cell cycleMallesha et al., 2012
Antimicrobial ActivityEffective against various bacterial and fungal strainsPMC Article 8920104

Q & A

How can researchers optimize the yield of this urea derivative in multi-step syntheses involving sulfonylation and urea coupling?

Answer:
Optimization requires careful selection of coupling reagents and solvents. For sulfonylation, activating agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) enhance reaction efficiency by stabilizing intermediates . Anhydrous DMF or dichloromethane is preferred to minimize hydrolysis. For urea formation, stoichiometric control of isocyanates or carbodiimide-mediated coupling (e.g., EDCI) ensures minimal side-product formation. Reaction monitoring via TLC or LC-MS at each step is critical to isolate intermediates and adjust conditions dynamically. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization improves yield .

What advanced spectroscopic techniques confirm the structural integrity of the sulfonyl-piperazine and thiophen-2-ylmethyl moieties?

Answer:

  • 1H/13C NMR : Key proton signals include:
    • Sulfonamide NH: ~10.0–10.5 ppm (broad singlet, exchangeable) .
    • Piperazine CH2: 2.5–3.5 ppm (multiplet).
    • Thiophene aromatic protons: 6.8–7.5 ppm (multiplet) .
    • 13C NMR identifies carbonyl carbons (urea C=O: ~155–160 ppm) and sulfonyl S=O (~110 ppm) .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]+ ion).
  • FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and sulfonyl S=O (~1320–1360 cm⁻¹) .

How should in vitro assays be designed to evaluate anticancer activity, given structural similarities to known urea-based inhibitors?

Answer:

  • Cell Lines : Use panels (e.g., NCI-60) to assess broad-spectrum activity, with emphasis on cancers linked to kinase or phosphatase dysregulation (e.g., leukemia, breast cancer) .
  • Dose-Response Curves : Test concentrations from 0.1–100 µM, with 72-hour incubations. Include positive controls (e.g., sorafenib for kinase inhibition).
  • Mechanistic Assays :
    • Kinase Inhibition : ADP-Glo™ assay for ATP-competitive binding.
    • Apoptosis : Annexin V/PI staining via flow cytometry.
    • Cellular Uptake : LC-MS quantification of intracellular compound levels .

What strategies enhance target binding affinity through modification of the thiophen-2-ylmethyl group?

Answer:

  • Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to modulate electronic effects while retaining π-π stacking .
  • Substituent Addition : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the thiophene 5-position to improve hydrophobic interactions.
  • Linker Optimization : Replace the methylene bridge with ethylene or amide spacers to adjust conformational flexibility. Computational docking (e.g., AutoDock Vina) predicts binding poses to guide synthesis .

How should contradictory biological activity data across cell lines be resolved?

Answer:

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets .
  • Metabolic Stability Tests : Assess compound degradation in cell media via LC-MS to rule out false negatives due to instability .

What formulation strategies address solubility challenges for in vivo studies?

Answer:

  • Co-Solvents : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
  • Surfactant Blends : Polysorbate 80 (0.1–1% w/v) prevents aggregation in PBS (pH 7.4) .
  • Lyophilization : Prepare lyophilized powders with mannitol or trehalose for reconstitution in saline .

Which computational methods predict enzyme-inhibitor interactions for this compound?

Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to model binding to kinases (e.g., EGFR, VEGFR). Focus on piperazine-sulfonyl interactions with catalytic lysine residues .
  • MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy .

What protocols ensure stability under accelerated storage conditions?

Answer:

  • Forced Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolyzed urea).
  • pH Stability : Test in buffers (pH 1.2–9.0) to identify optimal storage conditions. Use citrate (pH 3–6) for acidic stability .

How can researchers validate synthetic routes for scalability and reproducibility?

Answer:

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, reagent equivalents) to identify critical quality attributes (CQAs) .
  • PAT (Process Analytical Technology) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring .

What in vivo models are appropriate for pharmacokinetic profiling?

Answer:

  • Rodent Models : Administer 10 mg/kg (IV and oral) to calculate bioavailability (AUC0–24). Plasma sampling at 0.5, 1, 2, 4, 8, 12, 24 h post-dose .
  • Tissue Distribution : Sacrifice animals at 4 h and 24 h; quantify compound levels in liver, kidney, and tumor via LC-MS/MS .

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